molecular formula C17H15FO2 B2826360 (2E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one CAS No. 358343-55-2

(2E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one

Cat. No. B2826360
CAS RN: 358343-55-2
M. Wt: 270.303
InChI Key: XLROXJKHOIAHTM-FMIVXFBMSA-N
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Description

(2E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one, also known as EFPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFPO is a chalcone derivative that has been synthesized using different methods, and its unique molecular structure has made it a promising candidate for research in drug development, cancer therapy, and material science.

Scientific Research Applications

Nonlinear Optical Properties and DFT Studies

A study by Mathew et al. (2019) focused on the nonlinear optical properties of two novel chalcone derivatives, including a compound structurally related to "(2E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one". The research employed Z-scan technique and DFT methods to investigate the third-order nonlinear optical properties, optical limiting behavior, and laser damage threshold. The study provided insights into the potential applications of these compounds in optical technologies Mathew et al., 2019.

Fluorescent pH Sensor Development

Yang et al. (2013) designed and synthesized a heteroatom-containing organic fluorophore demonstrating aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. This fluorophore exhibited reversible fluorescence switching in response to pH changes, indicating its application as a fluorescent pH sensor in solution and solid states. Although not directly mentioning the specific compound , this study highlights the broader category of research on fluorescent materials for sensor development Yang et al., 2013.

Molecular Interactions and Crystal Packing Analysis

Research by Zhang et al. (2011) explored the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing unique N⋯π and O⋯π interactions. This study emphasizes the significance of nonhydrogen bonding interactions in the structural arrangement of similar compounds, providing valuable insights into their molecular assembly Zhang et al., 2011.

Structural Investigations and DFT Calculations

Venkatesan et al. (2016) characterized a related compound, "(2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid", through X-ray crystallography, spectroscopic methods, and quantum chemical calculations. The study provided detailed analyses of intramolecular and intermolecular interactions, highlighting the compound's stabilization forces and electronic properties Venkatesan et al., 2016.

properties

IUPAC Name

(E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO2/c1-2-20-15-10-7-14(8-11-15)17(19)12-9-13-5-3-4-6-16(13)18/h3-12H,2H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLROXJKHOIAHTM-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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